1-(Thiophen-2-yl)propan-1-amine hydrochloride
Overview
Description
1-(Thiophen-2-yl)propan-1-amine hydrochloride is an organic compound that features a thiophene ring attached to a propanamine chain This compound is known for its structural similarity to methamphetamine, with the benzene ring replaced by a thiophene ring
Preparation Methods
The synthesis of 1-(Thiophen-2-yl)propan-1-amine hydrochloride typically involves a multi-step process:
Starting Material: The synthesis begins with (thiophen-2-yl)magnesium bromide.
Reaction with Propylene Oxide: This intermediate is reacted with propylene oxide to yield 1-(thiophen-2-yl)-2-hydroxypropane.
Conversion to Bromide: The hydroxypropane derivative is then reacted with phosphorus tribromide to form 1-(thiophen-2-yl)-2-bromopropane.
Final Step: The bromopropane is finally reacted with methylamine to produce 1-(thiophen-2-yl)-2-methylaminopropane.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(Thiophen-2-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form thiophene-2-carboxylic acid.
Reduction: Reduction reactions can yield thiophene derivatives with different functional groups.
Major products from these reactions include thiophene-2-carboxylic acid and other thiophene-based compounds.
Scientific Research Applications
1-(Thiophen-2-yl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various thiophene derivatives.
Biology: The compound’s structural similarity to methamphetamine makes it a subject of study in neurochemistry and pharmacology.
Industry: It is used in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The compound functions primarily as a norepinephrine-dopamine reuptake inhibitor. It is more selective for norepinephrine than dopamine and exhibits negligible activity as a serotonin reuptake inhibitor. This mechanism involves the inhibition of norepinephrine and dopamine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft .
Comparison with Similar Compounds
1-(Thiophen-2-yl)propan-1-amine hydrochloride is structurally similar to methamphetamine and other amphetamines. its thiophene ring imparts unique properties:
Thiopropamine: An analogue where the phenyl ring is replaced by thiophene, showing similar stimulant effects but with reduced potency.
Methiopropamine: Another analogue with a thiophene ring, known for its use as a recreational stimulant and its potential for significant acute toxicity.
These comparisons highlight the compound’s unique chemical structure and its implications for pharmacological activity.
Properties
IUPAC Name |
1-thiophen-2-ylpropan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS.ClH/c1-2-6(8)7-4-3-5-9-7;/h3-6H,2,8H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIODSNVYODEXGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CS1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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